

Mass spectrometry fragmentation pattern of 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

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Compound of Interest

Compound Name: 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

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An Application Note on the Mass Spectrometry Fragmentation of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid**. As a compound of interest in pharmaceutical development and metabolite identification, understanding its behavior under mass spectrometric analysis is crucial for accurate identification and quantification. This application note outlines the predicted fragmentation pathways in both positive and negative electrospray ionization (ESI) modes, based on the known fragmentation of its core chemical moieties: benzoic acid, methoxy groups, and sulfonamides.^{[1][2][3][4][5]} A comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also provided.

Predicted Mass Spectrometry Fragmentation

The chemical structure of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** (C₉H₁₁NO₅S), with a molecular weight of approximately 245.25 g/mol, contains several functional groups that

dictate its fragmentation pattern: a carboxylic acid, two methoxy groups, and a sulfonamide group attached to an aromatic ring. The fragmentation is expected to be predictable, involving losses of small neutral molecules.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule is expected to be protonated to form the molecular ion $[M+H]^+$ at an m/z of approximately 246. Primary fragmentation events are predicted to involve the neutral loss of water (H_2O), ammonia (NH_3), and methyl groups (CH_3).^{[5][6][7]} Subsequent fragmentation may involve the loss of sulfur dioxide (SO_2) and carbon monoxide (CO).

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule will be deprotonated to form the molecular ion $[M-H]^-$ at an m/z of approximately 244. The fragmentation is likely initiated by a characteristic decarboxylation (loss of CO_2).^{[2][5]} This is often followed by the loss of sulfur dioxide (SO_2) from the sulfamoyl group.^{[4][5]}

Data Presentation: Predicted Fragment Ions

The expected major ions in the mass spectra of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** are summarized in the tables below. The relative abundances are predictions and would need to be confirmed by experimental data.

Table 1: Predicted Major Fragment Ions in Positive ESI-MS/MS.

Predicted m/z	Ion Formula	Description of Loss
246.0	$[C_9H_{12}NO_5S]^+$	Protonated Molecular Ion $[M+H]^+$
228.0	$[C_9H_{10}NO_4S]^+$	Loss of Water ($-H_2O$)
213.0	$[C_8H_7NO_4S]^+$	Loss of Water and Methyl radical ($-H_2O$, $-CH_3$)
182.0	$[C_8H_8O_4S]^+$	Loss of Ammonia and Carbon Monoxide ($-NH_3$, $-CO$)

| 164.0 | $[\text{C}_8\text{H}_6\text{O}_2\text{S}]^+$ | Loss of Ammonia, Carbon Monoxide, and Water ($-\text{NH}_3$, $-\text{CO}$, $-\text{H}_2\text{O}$) |

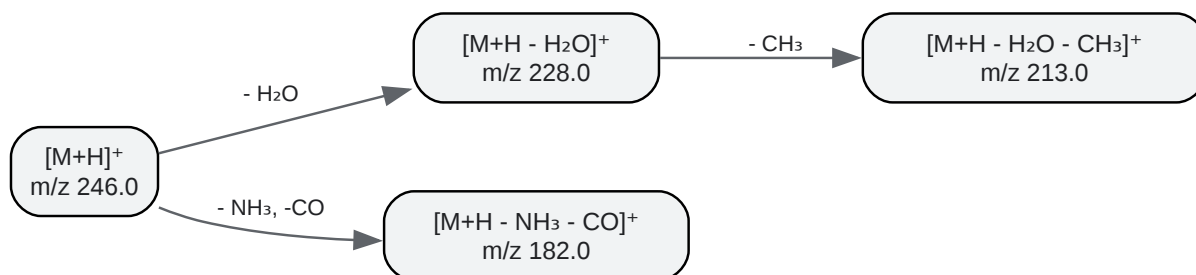
Table 2: Predicted Major Fragment Ions in Negative ESI-MS/MS.

Predicted m/z	Ion Formula	Description of Loss
244.0	$[\text{C}_9\text{H}_{10}\text{NO}_5\text{S}]^-$	Deprotonated Molecular Ion $[\text{M}-\text{H}]^-$
200.0	$[\text{C}_8\text{H}_{10}\text{NO}_3\text{S}]^-$	Loss of Carbon Dioxide ($-\text{CO}_2$)
185.0	$[\text{C}_7\text{H}_7\text{NO}_3\text{S}]^-$	Loss of Carbon Dioxide and Methyl radical ($-\text{CO}_2$, $-\text{CH}_3$)
136.0	$[\text{C}_8\text{H}_{10}\text{NO}]^-$	Loss of Sulfur Dioxide ($-\text{SO}_2$)

| 121.0 | $[\text{C}_7\text{H}_7\text{NO}]^-$ | Loss of Sulfur Dioxide and Methyl radical ($-\text{SO}_2$, $-\text{CH}_3$) |

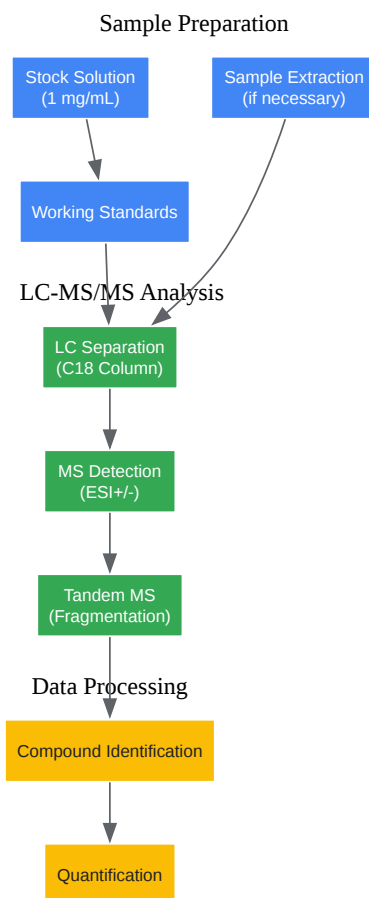
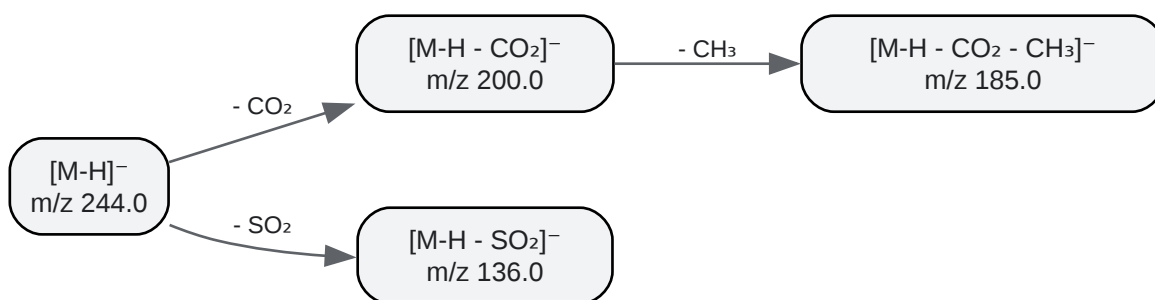
Visualization of Predicted Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways.



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Caption: Predicted fragmentation of **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** (Positive Ion Mode).



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